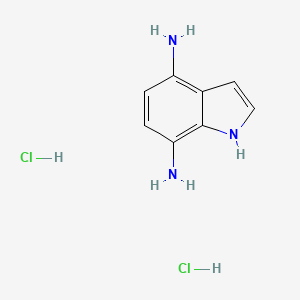

1h-Indole-4,7-diamine dihydrochloride

Description

Evolution of Indole (B1671886) Chemistry in Academic and Industrial Contexts

The history of indole chemistry dates back to the 19th century, with its origins tied to the study of the natural dye indigo. researchgate.net In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. nih.gov Since this discovery, a plethora of synthetic methods have been developed, including the Fischer, Bartoli, Bischler, and Leimgruber-Batcho syntheses, which have become fundamental tools in organic chemistry. nih.gov

In academic settings, research has focused on developing novel synthetic methodologies to access diversely functionalized indoles and exploring their unique chemical reactivity. acs.org Industrially, the focus has been on leveraging the indole scaffold to create new therapeutic agents. This has led to a multitude of commercially successful drugs for various conditions, solidifying the indole nucleus as a critical pharmacophore in drug discovery. researchgate.netontosight.ai The versatility of the indole scaffold allows it to interact with a wide range of biological targets, making it a frequent subject of high-throughput screening campaigns for new drug candidates. rsc.org

Table 1: Key Historical Developments in Indole Synthesis

| Synthesis Method | Year Developed | Key Precursors | Significance |

|---|---|---|---|

| Fischer Indole Synthesis | 1883 | Phenylhydrazine (B124118) and an aldehyde or ketone | One of the oldest and most versatile methods for indole synthesis. |

| Bischler-Möhlau Indole Synthesis | 1892 | α-Bromo-acetophenone and aniline (B41778) | A reliable method, particularly for specific substitution patterns. |

| Leimgruber-Batcho Indole Synthesis | 1976 | o-Nitrotoluene derivative | Offers a high-yielding route to indoles without harsh acidic conditions. |

| Bartoli Indole Synthesis | 1989 | Nitroarene and a vinyl Grignard reagent | Particularly useful for synthesizing 7-substituted indoles. |

The 1H-Indole Nucleus as a Privileged Scaffold in Heterocyclic Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for drug development. researchgate.net The 1H-indole nucleus is widely regarded as one of the most important privileged scaffolds in medicinal chemistry. nih.govrsc.org

Its significance stems from several key properties:

Structural Mimicry: The indole structure is present in the essential amino acid tryptophan, which means it is recognized by many biological systems and can mimic peptide structures to interact with enzymes and receptors. researchgate.net

Versatile Functionality: The indole ring can be readily functionalized at multiple positions, allowing chemists to fine-tune its steric and electronic properties to optimize binding and biological activity. researchgate.net

Bioavailability: Indole-containing compounds often exhibit favorable pharmacokinetic properties, including good bioavailability. nih.gov

This privileged nature is evidenced by the scaffold's presence in numerous biologically important molecules, such as the neurotransmitter serotonin, the hormone melatonin, and a wide array of alkaloids and marketed drugs. rsc.orgsinfoochem.com

Research Trajectory of 1H-Indole-4,7-diamine Dihydrochloride (B599025) within Advanced Chemical Sciences

While direct research on 1H-Indole-4,7-diamine dihydrochloride is not extensively published, its academic significance can be understood by examining its structural precursors and related analogues, particularly 1H-indole-4,7-diones. The research trajectory of the diamine is primarily that of a specialized chemical intermediate, crucial for the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of 1H-indole-4,7-diones is a key area of investigation, with these compounds serving as potent scaffolds for developing antifungal agents and inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. researchgate.netontosight.aichemicalbook.com The 4,7-dione structure is a versatile precursor that can be chemically modified. The conversion of the dione (B5365651) to a diamine represents a logical and critical synthetic transformation. This reduction would yield 1H-Indole-4,7-diamine, providing two nucleophilic amino groups that are essential for building more complex heterocyclic systems or for introducing substituents to modulate biological activity.

The dihydrochloride salt form of the diamine is particularly important for practical applications in chemical synthesis. Converting the diamine to its dihydrochloride salt typically enhances its stability, prevents oxidation of the electron-rich aromatic amine groups, and improves its solubility in certain solvent systems, making it a more reliable and manageable reagent for subsequent synthetic steps.

The development of synthetic routes to various diaminoindoles has been noted as a significant advancement for creating novel intermediates for drug discovery projects. rsc.org Therefore, the research trajectory for this compound is positioned at the intersection of scaffold development and medicinal chemistry, serving as a key building block derived from the well-studied 4,7-dione, enabling the exploration of new chemical space for potential therapeutics.

Table 2: Physicochemical Properties of 1H-Indole and 1H-Indole-4,7-diamine

| Property | 1H-Indole | 1H-Indole-4,7-diamine |

|---|---|---|

| CAS Number | 120-72-9 | 184485-83-4 |

| Molecular Formula | C₈H₇N | C₈H₉N₃ |

| Molecular Weight | 117.15 g/mol | 147.18 g/mol |

| Appearance | White to yellowish solid | Data not available |

| Melting Point | 51-54 °C | Data not available |

| Boiling Point | 253-254 °C | Data not available |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11Cl2N3 |

|---|---|

Molecular Weight |

220.10 g/mol |

IUPAC Name |

1H-indole-4,7-diamine;dihydrochloride |

InChI |

InChI=1S/C8H9N3.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,9-10H2;2*1H |

InChI Key |

LZKHSPZUADSTAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1N)C=CN2)N.Cl.Cl |

Origin of Product |

United States |

Reactivity and Derivatization Strategies for 1h Indole 4,7 Diamine Dihydrochloride

Chemical Transformations of the Amine Functionalities in the Indole (B1671886) Framework

The primary amine groups at the C4 and C7 positions are the most prominent functional handles for the derivatization of the 1H-Indole-4,7-diamine core. These groups are nucleophilic and can undergo a variety of chemical transformations common to aromatic amines.

Key transformations include:

N-Acylation: The amine groups can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or thioesters to form the corresponding amides. dicp.ac.cnnih.gov This reaction is fundamental for introducing carbonyl-containing moieties and is often a prerequisite for constructing more complex molecular architectures. The choice of acylation reagent and reaction conditions can be tailored to achieve high yields and chemoselectivity. nih.govresearchgate.net N-acylated indoles are prevalent motifs in many biologically active molecules and pharmaceutical compounds. nih.gov

N-Alkylation: Alkylation of the amino groups can be achieved with alkyl halides or other alkylating agents. This transformation introduces alkyl substituents, which can modify the steric and electronic properties of the molecule. mdpi.comrsc.org

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group that is a key component in numerous therapeutic agents.

Diazotization: The primary aromatic amine groups can be converted into diazonium salts upon treatment with nitrous acid. These intermediates are highly versatile and can be subsequently transformed into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

A significant challenge in the derivatization of 1H-Indole-4,7-diamine is the presence of two chemically equivalent amine functionalities. To achieve selective functionalization at one amine site while leaving the other untouched, a common strategy involves the use of protecting groups. One amine group can be selectively protected, allowing the other to be modified, followed by deprotection to reveal the original amine or to enable a subsequent, different transformation. acs.org This orthogonal protection strategy is crucial for the synthesis of asymmetrically substituted diaminoindole derivatives.

Table 1: Common Protecting Groups for Amine Functionalities

| Protecting Group | Abbreviation | Common Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA) | Mild basic hydrolysis |

Electrophilic and Nucleophilic Reactivity of the 1H-Indole-4,7-diamine Core

The reactivity of the indole core itself is profoundly influenced by the two amino substituents.

Electrophilic Reactivity The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with the C3 position of the pyrrole ring being the most nucleophilic site. researchgate.netyoutube.comstackexchange.com The presence of two powerful electron-donating amine groups at C4 and C7 further activates the entire ring system, making it highly susceptible to attack by electrophiles. nih.gov

The directing effects of the substituents are as follows:

The C4-amino group strongly activates the ortho positions (C3 and C5) and the para position (C7, though this is already substituted).

The C7-amino group strongly activates the ortho position (C6) and the para position (C5).

The combination of these effects results in a significant increase in electron density at positions C3, C5, and C6, making them the primary sites for electrophilic attack. The inherent reactivity of the indole C3 position, coupled with the ortho-activation from the C4-amino group, suggests that C3 is a highly favored site for substitution. The C5 position is doubly activated by both amino groups (ortho to C4 and para to C7), while the C6 position is activated by the C7-amino group. This complex activation pattern can lead to mixtures of products unless reaction conditions are carefully controlled. researchgate.net

Nucleophilic Reactivity The electron-rich nature of the 1H-Indole-4,7-diamine core makes it generally unreactive toward nucleophiles. However, nucleophilic substitution can be induced under specific circumstances. One established strategy involves the introduction of a hydroxy group onto the indole nitrogen (N1). core.ac.uk This modification can alter the electronic structure of the ring, facilitating nucleophilic attack. Another approach is to modify the existing amine groups into powerful electron-withdrawing groups. For example, converting an amine into a diazonium salt (-N₂⁺) would strongly deactivate the ring and could potentially enable nucleophilic aromatic substitution (SₙAr) reactions. Furthermore, installing strong electron-withdrawing groups elsewhere on the ring, coupled with activation at the N1 position, can render the C2 position susceptible to attack by various nucleophiles. nii.ac.jp

Formation of Hybrid Molecular Architectures Incorporating 1H-Indole-4,7-diamine

The bifunctional nature of 1H-Indole-4,7-diamine, possessing two reactive primary amine groups, makes it an ideal monomer for the synthesis of polymers and a linker for creating complex hybrid molecules.

Polymer Synthesis The diamine can serve as a monomer in step-growth polymerization reactions. For instance, condensation with diacyl chlorides would yield polyamides, while reaction with dianhydrides would produce polyimides. These polymers, incorporating the rigid and electronically active indole core, could possess interesting thermal, mechanical, and photophysical properties. Research on the synthesis of indole-based functional polymers via C-N coupling reactions has demonstrated the potential for creating high-molecular-weight materials with good thermal stability and fluorescence. researchgate.net

Hybrid Molecules and Macrocycles Beyond polymerization, the diamine is a valuable building block for constructing discrete, multi-component molecular architectures. The two amine groups provide anchor points to link the indole core to other molecular scaffolds, such as other heterocyclic systems, porphyrins, or metal-binding ligands. This allows for the creation of "hybrid" molecules that combine the properties of each component. For example, 4-aminoindoles have been utilized as 1,4-bisnucleophiles for the synthesis of complex tricyclic indole structures. rsc.org The 4,7-diamine offers even greater potential for building such systems. The diamine moiety can also be used to synthesize macrocycles, where two or more diaminoindole units are linked together, or to act as a tetradentate or bidentate ligand in the formation of coordination complexes with various metal ions.

Regioselectivity in Functionalization of the Diaminoindole System

Achieving regioselectivity in the functionalization of the 1H-Indole-4,7-diamine system is a significant synthetic challenge due to the multiple reactive sites. Control can be exerted through several strategies.

Inherent Directing Effects: As discussed in section 3.2, the inherent electronic properties of the molecule strongly favor electrophilic attack at the C3, C5, and C6 positions. Selective functionalization of one of these sites over the others requires careful tuning of reagents and reaction conditions. For example, sterically bulky electrophiles might favor the less hindered C3 or C6 positions over the C5 position, which is situated between the two amino groups.

Use of Protecting Groups: Orthogonal protection-deprotection sequences are a powerful tool for controlling regioselectivity. By protecting one of the amine groups (e.g., C7-NH₂), the directing influence is simplified to that of the single remaining free amine (C4-NH₂). This would preferentially direct electrophilic substitution to the C3 and C5 positions. Subsequent modification of the C7 position could then be performed after deprotection. The synthesis of various diaminoindoles often relies on such protection strategies to control reactivity during multi-step sequences. acs.org

Use of Directing Groups: An alternative strategy is to install a removable directing group at another position on the indole, most commonly at the N1 nitrogen or the C3 position. rsc.org Such a group can chelate to a metal catalyst and direct C-H activation and functionalization to a specific, adjacent site, such as C2 or C7. researchgate.netchemrxiv.org This approach can override the natural electronic preferences of the ring system. Research on 4-aminoindoles has shown that C7-alkylation and other functionalizations can be achieved with high regioselectivity using specific catalytic systems, demonstrating that the influence of the C4-amino group can be precisely channeled. semanticscholar.orgnih.govchemistryviews.org This highlights the potential for catalyst control to achieve site-selective derivatization of the 1H-Indole-4,7-diamine scaffold.

Academic Perspectives on the Medicinal Chemistry and Biological Activity of 1h Indole 4,7 Diamine Dihydrochloride and Its Derivatives in Vitro Studies

Conceptual Framework of Indole (B1671886) Derivatives in Drug Discovery Paradigms

The indole scaffold's prominence in drug discovery is attributed to its ability to mimic the structure of peptides and interact with a wide range of biological targets, including enzymes and receptors. researchgate.net Its unique electronic properties and the ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, contribute to its versatile binding capabilities. researchgate.net The structural rigidity of the indole ring system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and selectivity. nih.gov

The 1H-indole-4,7-diamine moiety represents a key pharmacophore, with the amino groups at the 4 and 7 positions offering opportunities for further chemical modification to enhance biological activity and explore structure-activity relationships. These modifications can influence the molecule's ability to interact with specific biological targets, leading to a diverse range of therapeutic effects.

Exploration of Diverse Biological Activities in Preclinical In Vitro Models

Derivatives of the 1H-indole-4,7-diamine core have been investigated for a multitude of biological activities in preclinical in vitro settings. These studies have unveiled their potential as antineoplastic, antimicrobial, and anti-inflammatory agents, as well as their capacity to inhibit various enzymes.

Indole derivatives are a significant class of compounds in cancer research, with several indole-containing drugs approved for clinical use. mdpi.com The antineoplastic activity of indole derivatives is often attributed to their ability to interfere with key cellular processes involved in tumor growth and survival.

One of the key mechanisms targeted by indole derivatives is the inhibition of enzymes crucial for cancer cell proliferation and immune evasion. For instance, derivatives of 1H-indole-4,7-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a critical role in tumor immune escape. researchgate.netresearchgate.net By inhibiting IDO1, these compounds can help to restore the host's immune response against cancer cells. espublisher.com The inhibitory activity of these derivatives is often in the micromolar range. researchgate.netresearchgate.net

Furthermore, some indole-based compounds have been shown to target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. mdpi.comnih.gov For example, certain 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides have demonstrated significant anticancer activity against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines, with IC50 values in the low micromolar range, outperforming the standard drug erlotinib (B232) in some cases. nih.gov These compounds have been shown to induce apoptosis in cancer cells. nih.gov

Another avenue of antineoplastic activity for indole derivatives is the inhibition of tubulin polymerization, a critical process for cell division. researchgate.net By disrupting microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis. researchgate.net

Table 1: In Vitro Antineoplastic Activity of Selected Indole Derivatives

| Compound Class | Cancer Cell Line | Activity | Proposed Mechanism of Action |

|---|---|---|---|

| 1H-indole-4,7-dione derivatives | HeLa (cervical cancer) | Moderate inhibition (micromolar) | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) |

| Indole-based 1,3,4-oxadiazoles | HCT116 (colorectal), A549 (lung), A375 (melanoma) | IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively for the most potent compound | EGFR inhibition and apoptosis induction |

The indole scaffold is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activity. researchgate.netopenmedicinalchemistryjournal.com

Antifungal Activity: 1H-Indole-4,7-diones have demonstrated good in vitro antifungal activity against various fungal strains, including Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.netnih.gov These findings suggest that the 1H-indole-4,7-dione core could be a promising template for the development of new antifungal agents. researchgate.netnih.gov

Antibacterial Activity: Indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some indole-3-carboxamido-polyamine conjugates have exhibited potent activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) in the sub-micromolar range. mdpi.com These compounds are thought to act by disrupting the bacterial membrane. mdpi.com Furthermore, certain indole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov

Antiviral Activity: The indole nucleus is present in some antiviral drugs, and research continues to explore new indole derivatives with antiviral potential. nih.govnih.gov For instance, arbidol, an indole derivative, is used as an antiviral treatment for influenza. nih.gov

While the provided search results highlight the general antimicrobial potential of indole derivatives, specific data on the antitubercular and antimalarial activities of 1H-Indole-4,7-diamine dihydrochloride (B599025) and its close derivatives is limited in the initial findings.

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Organism(s) | Activity |

|---|---|---|

| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Good antifungal activity |

| Indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus, MRSA, Acinetobacter baumannii | MIC ≤ 0.28 µM |

Indole derivatives have been investigated for their ability to modulate inflammatory pathways. nih.govchemrxiv.orgresearchgate.net In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 cells) are common models to assess anti-inflammatory potential.

Derivatives of indole have been shown to significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO) in LPS-stimulated macrophages. chemrxiv.orgchemrxiv.org They can also inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.orgmdpi.com Conversely, some derivatives have been observed to upregulate the production of the anti-inflammatory cytokine IL-10. mdpi.com The proposed mechanism for these effects often involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. chemrxiv.org

The ability of indole derivatives to inhibit a wide range of enzymes is a cornerstone of their therapeutic potential.

As previously mentioned, derivatives of 1H-indole-4,7-dione are inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) . researchgate.netresearchgate.net These compounds act as reversible competitive inhibitors of the enzyme. researchgate.net

Certain indole-based 1,3,4-oxadiazoles have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and have also been evaluated for their effect on Cyclooxygenase-2 (COX-2) . mdpi.comnih.gov While some compounds showed potent EGFR inhibition, their COX-2 inhibitory activity was not significant, suggesting a COX-independent anticancer mechanism. nih.gov

The inhibition of tubulin polymerization is a well-established mechanism for the anticancer activity of some indole derivatives. researchgate.net

While the prompt mentions other enzymes like myeloperoxidase, cholinesterase, thioredoxin reductase, and histone deacetylase, the initial search results did not provide specific inhibitory data for 1H-Indole-4,7-diamine dihydrochloride or its very close derivatives against these particular enzymes. However, the broader class of indole derivatives has been explored for such activities.

Structure-Activity Relationship (SAR) Investigations of 1H-Indole-4,7-diamine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the 1H-indole-4,7-dione core, SAR studies have provided valuable insights.

In the context of IDO1 inhibition, modifications at the N1 position of the indole ring have been shown to significantly influence activity. For example, the introduction of an N-alkyl substituted side chain on a 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold resulted in a compound with potent inhibitory activity (IC50 of 0.16 ± 0.02 µM in an enzymatic assay). researchgate.netresearchgate.net This suggests that the nature and length of the substituent at this position are critical for optimal interaction with the enzyme's active site. researchgate.net

For anti-inflammatory 4-indolyl-2-arylamino pyrimidine (B1678525) derivatives, SAR studies have indicated that substitutions on the phenyl ring have a significant effect on activity. For instance, with open-chain aliphatic amines at the 4-position of the phenyl ring, an increase in chain length was correlated with increased anti-inflammatory activity. nih.gov

Identification of Key Pharmacophores and Ligand Efficiency Principles

A pharmacophore is an abstract description of the essential molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and charged centers—that are necessary for a molecule to interact with a specific biological target and exert its activity. nih.gov The identification of a pharmacophore for a series of active compounds is a crucial step in rational drug design, enabling virtual screening for new potential ligands and guiding lead optimization.

Due to the nascent stage of research into the biological activity of 1H-Indole-4,7-diamine and its derivatives, a validated pharmacophore model has not been established. The development of such a model is contingent upon having a set of active and inactive molecules with known in vitro potency data against a specific biological target. As this data is not yet available in the public domain for the 1H-Indole-4,7-diamine scaffold, a definitive identification of its key pharmacophoric features is not possible at this time.

Similarly, the application of ligand efficiency (LE) principles to this scaffold remains an area for future investigation. Ligand efficiency is a metric used in drug discovery to assess the binding energy of a compound in relation to its size (typically measured by the number of non-hydrogen atoms). It helps identify small, efficient fragments that can be developed into more potent leads. The calculation of LE requires affinity data (such as Ki or IC50 values) from in vitro binding or enzyme assays, which are currently lacking for a series of 1H-Indole-4,7-diamine derivatives.

Future work involving the synthesis of a diverse library of 1H-Indole-4,7-diamine derivatives and their subsequent screening against biological targets will be required to generate the necessary data for pharmacophore modeling and ligand efficiency analysis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Diaminoindole |

| 3,4-Diaminoindole |

| 3,5-Diaminoindole |

| 3,6-Diaminoindole |

| 3,7-Diaminoindole |

Theoretical and Computational Investigations of 1h Indole 4,7 Diamine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like 1H-Indole-4,7-diamine dihydrochloride (B599025). researchgate.netresearchgate.net These calculations can determine the optimal molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's behavior in chemical reactions.

The electronic structure of the 1H-indole scaffold is characterized by a delocalized π-electron system. researchgate.net The introduction of two amine groups at the 4 and 7 positions is expected to significantly influence this electronic distribution. DFT calculations can precisely map the electron density, highlighting regions susceptible to electrophilic or nucleophilic attack. The protonation of the diamine to form the dihydrochloride salt will further alter the electronic landscape, which can be accurately modeled.

Reactivity descriptors derived from quantum chemical calculations, such as electronegativity, chemical hardness, and softness, can provide a quantitative measure of the molecule's stability and reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For 1H-Indole-4,7-diamine dihydrochloride, these calculations can predict its susceptibility to oxidation, reduction, and other chemical transformations.

Table 1: Representative Quantum Chemical Calculation Parameters for Indole (B1671886) Derivatives

| Parameter | Description | Typical Application |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides bond lengths, bond angles, and dihedral angles for further calculations. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Identifies electrophilic and nucleophilic centers. researchgate.net |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts reactivity, with the energy gap indicating chemical stability. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |

These theoretical predictions can guide the rational design of synthetic routes and help in understanding the molecule's intrinsic chemical properties before extensive experimental work is undertaken.

Molecular Modeling and Docking Simulations for Target Interaction Studies

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. espublisher.comnih.gov For this compound, these methods can be employed to explore its potential as a therapeutic agent by identifying and characterizing its interactions with specific biological macromolecules.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic data. nih.gov Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding energy. biointerfaceresearch.com

Indole derivatives are known to interact with a variety of biological targets. For instance, compounds with the 1H-indole-4,7-dione scaffold, which is structurally related to 1H-Indole-4,7-diamine, have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govresearchgate.net Molecular docking studies could reveal whether this compound can fit into the active site of such enzymes and form favorable interactions, such as hydrogen bonds, and electrostatic interactions. nih.gov

Table 2: Key Parameters in Molecular Docking Simulations

| Parameter | Description | Significance |

| Binding Affinity (Docking Score) | A numerical score that estimates the strength of the interaction between the ligand and the target. | A lower (more negative) score generally indicates a more favorable binding interaction. biointerfaceresearch.com |

| Binding Pose | The predicted orientation and conformation of the ligand within the target's binding site. | Reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. |

| Interacting Residues | The amino acid residues of the protein that are in close contact with the ligand. | Helps in understanding the molecular basis of binding and can guide lead optimization. |

The insights gained from molecular docking can prioritize compounds for experimental screening and provide a structural basis for the design of more potent and selective analogs.

Conformational Analysis and Dynamics of the 1H-Indole-4,7-diamine Scaffold

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a time-resolved view of its dynamic behavior. espublisher.com

For the 1H-Indole-4,7-diamine scaffold, conformational analysis can be performed using computational methods to explore the rotational freedom around the single bonds, particularly the C-N bonds of the amine groups. This analysis helps in understanding the preferred spatial arrangement of the functional groups, which is crucial for receptor binding.

Molecular dynamics simulations can further investigate the stability of the ligand-protein complex predicted by docking studies. biointerfaceresearch.comnih.gov By simulating the movement of atoms over time, MD can assess the dynamic stability of the binding pose and provide a more accurate estimation of the binding free energy. espublisher.com These simulations can reveal how the ligand and protein adapt to each other upon binding and highlight the role of solvent molecules in the interaction.

Table 3: Outputs of Conformational Analysis and Molecular Dynamics

| Analysis Type | Key Outputs | Application |

| Conformational Analysis | Ramachandran-like plots for rotatable bonds, potential energy surfaces. | Identification of low-energy conformers that are likely to be biologically active. |

| Molecular Dynamics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), trajectory of atomic positions. | Assessment of the stability of ligand-protein complexes and characterization of conformational changes over time. biointerfaceresearch.com |

Understanding the conformational landscape and dynamic behavior of the 1H-Indole-4,7-diamine scaffold is essential for a comprehensive understanding of its structure-activity relationship.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry can be a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For reactions involving the 1H-Indole-4,7-diamine scaffold, such as its synthesis or metabolic transformation, computational approaches can map out the entire reaction pathway, identifying transition states and intermediates.

By calculating the potential energy surface of a reaction, chemists can determine the activation energies for different possible pathways, thereby predicting the most likely mechanism. researchgate.net This can be particularly valuable for understanding the regioselectivity and stereoselectivity of reactions. For instance, in the synthesis of indole derivatives, computational studies can explain why certain isomers are formed preferentially.

Furthermore, computational methods can be used to study the metabolism of this compound. By modeling the interactions with metabolic enzymes like cytochrome P450s, it is possible to predict the sites of metabolic modification and the structures of the resulting metabolites. This information is crucial in the early stages of drug development.

Table 4: Computational Methods for Reaction Mechanism Studies

| Method | Information Provided | Utility |

| Transition State Search | Geometry and energy of the transition state. | Calculation of the activation energy, which determines the reaction rate. |

| Intrinsic Reaction Coordinate (IRC) Calculation | The minimum energy path connecting reactants, transition state, and products. | Confirms that a found transition state connects the desired reactants and products. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the reactive center with high-level quantum mechanics and the surrounding environment (e.g., solvent or enzyme) with classical molecular mechanics. | Provides a more realistic model for reactions occurring in complex environments. nih.gov |

These computational investigations into reaction mechanisms can provide a level of detail that is often difficult to obtain through experimental methods alone, offering a deeper understanding of the chemical behavior of this compound.

Future Research Directions and Translational Perspectives for 1h Indole 4,7 Diamine Dihydrochloride

Expansive Exploration of the 1H-Indole-4,7-diamine Scaffold in Novel Chemical Entities

The 1H-indole-4,7-diamine core is a "privileged scaffold" in medicinal chemistry, attributed to its structural resemblance to various protein binding sites. beilstein-journals.org This inherent characteristic makes it an attractive starting point for the design of new therapeutic agents targeting a wide array of diseases. The indole (B1671886) nucleus is a fundamental component in numerous natural products, pharmaceuticals, and biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nitw.ac.inmdpi.com

Future research will likely focus on the synthesis and biological evaluation of a diverse library of 1H-indole-4,7-diamine derivatives. By systematically modifying the amino groups at the 4 and 7 positions, as well as other positions on the indole ring, researchers can explore the structure-activity relationships (SAR) that govern the pharmacological effects of these compounds. beilstein-journals.org For instance, the synthesis of various 3,4-, 3,5-, 3,6-, and 3,7-diaminoindoles with orthogonal protecting groups has been reported, enabling selective functionalization at each amino position to generate novel compounds for drug discovery projects. nih.govacs.orgdundee.ac.uk

A key area of investigation will be the development of potent and selective inhibitors for various enzymatic targets. For example, indole derivatives have shown promise as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com The diamino functionality of the 1H-indole-4,7-diamine scaffold offers unique opportunities for designing molecules that can form specific hydrogen bond interactions within the active sites of target proteins.

Recent studies have highlighted the potential of diaminoindole derivatives as antagonists for Nucleotide-binding Oligomerization Domain (NOD) proteins, which are key components of the innate immune system. news-medical.net Overactivation of NOD1 has been implicated in inflammatory disorders and cancer metastasis, making NOD1 antagonists valuable pharmacological tools and potential therapeutics. The development of novel 2,3-diaminoindole derivatives as NOD1 antagonists underscores the potential of the diaminoindole scaffold in modulating immune responses. news-medical.net

| Drug Target Class | Potential Therapeutic Area | Rationale for 1H-Indole-4,7-diamine Scaffold |

| Protein Kinases | Oncology, Inflammatory Diseases | The indole core is a known kinase inhibitor scaffold. The diamine functionality can be tailored for specific interactions with the kinase active site. |

| NOD-like Receptors | Inflammatory Bowel Disease, Autoimmune Disorders | Diaminoindoles have been identified as a novel class of NOD antagonists, offering a new approach to modulating innate immunity. |

| DNA Intercalators/Topoisomerase Inhibitors | Oncology | The planar indole ring system can intercalate into DNA, and the amino groups can interact with the phosphate backbone or topoisomerase enzymes. |

| G-protein Coupled Receptors (GPCRs) | Neurological Disorders, Metabolic Diseases | The indole scaffold is present in many neurotransmitters and hormones that bind to GPCRs. |

Integration of the 1H-Indole-4,7-diamine Core into Advanced Functional Materials

The unique electronic and photophysical properties of the indole ring system make 1H-indole-4,7-diamine dihydrochloride (B599025) a compelling building block for the creation of advanced functional materials. Polyindoles and indole-containing polymers have garnered significant attention for their applications in electronics, optoelectronics, and sensor technology. researchgate.net

The presence of two amino groups on the 1H-indole-4,7-diamine scaffold provides reactive sites for polymerization and for tuning the material's properties. These amino groups can be readily incorporated into polymer backbones, leading to the formation of novel polyamides, polyimides, and other condensation polymers. The resulting materials may exhibit enhanced thermal stability, conductivity, and charge-transport properties due to the presence of the electron-rich indole core.

One promising area of exploration is the development of electrochromic materials. Polyindoles have demonstrated high conductivity and good chemical stability, making them suitable for use in electrochromic devices that can change color in response to an applied voltage. nitw.ac.in The diamino substitution on the indole ring could further enhance the electrochromic performance by modulating the electronic bandgap of the polymer.

Furthermore, the fluorescent properties of indole derivatives open up possibilities for their use in organic light-emitting diodes (OLEDs) and chemical sensors. The emission wavelength and quantum yield of indole-based fluorophores can be fine-tuned by introducing different substituents onto the indole ring. The 1H-indole-4,7-diamine core could serve as a platform for developing novel fluorescent sensors capable of detecting specific analytes through changes in their emission properties.

| Material Type | Potential Application | Role of 1H-Indole-4,7-diamine |

| Conductive Polymers | Organic Electronics, Sensors | The indole core contributes to the polymer's conductivity, and the diamino groups provide sites for polymerization and property modulation. |

| Electrochromic Materials | Smart Windows, Displays | The diaminoindole unit can be incorporated into polymers to create materials with tunable color-changing properties. |

| Fluorescent Polymers | OLEDs, Chemical Sensors | The indole scaffold can act as a fluorophore, and the amino groups can be functionalized to create sensors for specific analytes. |

| High-Performance Polymers | Aerospace, Automotive | Incorporation of the rigid indole structure can enhance the thermal and mechanical properties of polymers. |

Advanced Methodologies for Sustainable Synthesis of Diaminoindole Compounds

The increasing demand for environmentally friendly chemical processes has spurred the development of sustainable and green synthetic methodologies. Future research on 1H-indole-4,7-diamine dihydrochloride and its derivatives will undoubtedly focus on the implementation of such approaches to minimize waste, reduce energy consumption, and utilize renewable resources.

Traditional methods for indole synthesis often involve harsh reaction conditions and the use of hazardous reagents. eurekaselect.com Green chemistry approaches, such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign solvents like water and ionic liquids, are being increasingly explored for the synthesis of indole derivatives. nitw.ac.inmdpi.comrsc.org These techniques can lead to shorter reaction times, higher yields, and a reduction in the generation of hazardous byproducts. mdpi.comrsc.org

Biocatalysis represents another promising avenue for the sustainable synthesis of diaminoindoles. Enzymes can catalyze reactions with high selectivity and under mild conditions, offering a green alternative to traditional chemical catalysts. nih.gov The use of enzymes for the synthesis of indole derivatives is an active area of research, with the potential to provide access to novel compounds that are difficult to prepare using conventional methods. scispace.com

Flow chemistry is an emerging technology that offers several advantages for the synthesis of chemical compounds, including improved safety, better process control, and the ability to perform multi-step syntheses in a continuous fashion. dundee.ac.uk The application of flow chemistry to the synthesis of diaminoindoles could enable the efficient and scalable production of these valuable compounds. nih.gov

| Synthetic Methodology | Advantages for Diaminoindole Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. nitw.ac.inrsc.org |

| Ultrasound-Promoted Reactions | Enhanced reaction rates and improved mass transfer. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. nih.govscispace.com |

| Flow Chemistry | Improved safety, precise control over reaction parameters, and potential for automation and scalability. dundee.ac.uk |

| Multicomponent Reactions | Increased efficiency by combining multiple synthetic steps into a single operation. bldpharm.com |

Emerging Research Avenues in the Interdisciplinary Applications of 1H-Indole-4,7-diamine Derivatives

The versatility of the 1H-indole-4,7-diamine scaffold extends beyond traditional medicinal chemistry and materials science, opening up exciting opportunities for interdisciplinary research. The unique combination of a biologically active indole core and reactive amino groups makes this compound a valuable tool for chemical biology, nanotechnology, and beyond.

In the field of chemical biology, 1H-indole-4,7-diamine derivatives can be developed as molecular probes to study biological processes. For example, fluorescently labeled diaminoindoles could be used to visualize specific cellular structures or to track the localization of target proteins. The amino groups also provide a handle for conjugation to other molecules, such as peptides or antibodies, to create targeted drug delivery systems.

The ability of indole derivatives to interact with biological membranes and influence bacterial communication systems, known as quorum sensing, suggests potential applications in the development of anti-biofilm agents. researchgate.net By interfering with quorum sensing, these compounds could prevent the formation of harmful bacterial biofilms, which are a major cause of persistent infections.

In nanotechnology, 1H-indole-4,7-diamine could be used as a surface modifier for nanoparticles, imparting new functionalities and enabling their use in biomedical applications. For instance, coating nanoparticles with diaminoindole derivatives could enhance their biocompatibility and facilitate their uptake by cells.

The interdisciplinary nature of future research on this compound is expected to lead to a wealth of new discoveries and applications, further solidifying the importance of this versatile chemical compound.

Q & A

Basic: What are the recommended synthetic routes for preparing 1H-Indole-4,7-diamine dihydrochloride with high purity?

Methodological Answer:

Synthesis typically involves condensation reactions using precursors like aminouracil derivatives and cyanoformimidates. For example, analogous compounds (e.g., lumazine-6,7-diamine) are synthesized by heating uracil-5,6-diaminemonohydrochloride with methylcyanoformimidate in DMF at elevated temperatures (>100°C). Post-reaction, purification via recrystallization or column chromatography ensures high purity (>95%). Key parameters include solvent choice (DMF for solubility), reaction time (6-12 hours), and stoichiometric control to minimize side products .

Basic: How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

- ¹H NMR : Confirm proton environments (e.g., aromatic protons at δ 6.5-8.0 ppm, amine protons at δ 4.0-5.0 ppm in DMSO-d₆).

- Elemental Analysis : Match calculated vs. experimental C, H, N, and Cl values (e.g., Cl content ~18-20% for dihydrochloride salts).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment (>99%) .

Advanced: What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

Methodological Answer:

- Assay Standardization : Adopt MIACARM guidelines to ensure consistent metadata (e.g., cell lines, incubation times) .

- Dose-Response Curves : Compare EC₅₀ values under varied conditions (pH, temperature).

- In Silico Validation : Use molecular docking to verify target binding across studies. For example, indole derivatives show activity against bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions .

Advanced: What methodological considerations are critical when designing stability studies for this compound under varying environmental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to heat (40-60°C), humidity (75% RH), and light (UV, 254 nm) for 1-4 weeks.

- Degradation Analysis : Use GC-FID or HPLC (e.g., C18 column, 0.01 M phosphate buffer pH 3.0) to quantify degradation products like deaminated or oxidized species .

Basic: What are the key solubility characteristics of this compound that influence its applicability in biological assays?

Methodological Answer:

Dihydrochloride salts generally exhibit higher aqueous solubility than free bases due to ionic interactions. For example, solubility in water at 25°C may exceed 50 mg/mL, while solubility in DMSO is limited (<10 mg/mL). Adjust pH (5.5-7.0) or use co-solvents (e.g., ethanol ≤10%) to enhance solubility in buffer systems .

Advanced: How can computational modeling (e.g., molecular docking or QSAR) be integrated into the development of this compound derivatives with enhanced activity?

Methodological Answer:

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial activity.

- Molecular Docking : Target enzymes (e.g., LSD1 or bacterial topoisomerases) to optimize binding affinity. For indole derivatives, π-π stacking with aromatic residues (e.g., Tyr72 in LSD1) enhances inhibition .

Advanced: What analytical approaches are suitable for detecting and quantifying degradation products of this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Use electrospray ionization (ESI+) and MRM transitions for sensitive detection (LOD ~0.1 µg/mL).

- GC-FID : Derivatize polar degradation products (e.g., amines) with BSTFA for volatility. Validate methods per ICH Q2(R1) guidelines .

Basic: What are the standard protocols for elemental analysis and spectroscopic characterization (e.g., ¹H NMR, FTIR) of dihydrochloride salts like this compound?

Methodological Answer:

- Elemental Analysis : Use combustion analysis (CHNS mode) with Cl quantification via Schöninger flask combustion.

- FTIR : Identify N-H stretches (3300-3500 cm⁻¹) and C-Cl bonds (600-800 cm⁻¹). Cross-validate with XRPD for crystallinity .

Advanced: How does the dihydrochloride salt form influence the pharmacokinetic properties of 1H-Indole-4,7-diamine compared to its free base?

Methodological Answer:

- Bioavailability : Dihydrochloride salts improve aqueous solubility, enhancing oral absorption (e.g., Cₘₐₓ increases by 2-3 fold).

- Stability : Reduced hygroscopicity compared to free bases minimizes hydrolysis. Monitor plasma protein binding via equilibrium dialysis .

Advanced: What experimental designs (e.g., factorial or response surface methodology) are optimal for optimizing reaction yields in the synthesis of this compound?

Methodological Answer:

- Full Factorial Design : Vary factors like temperature (80-120°C), solvent ratio (DMF:H₂O = 3:1 to 5:1), and catalyst loading (0.5-2.0 mol%).

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (>85%). Validate with ANOVA (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.